

# A Meta-Analysis of PT-141 (Bremelanotide) Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PT-141 (Bremelanotide) performance with alternative treatments for sexual dysfunction, supported by a meta-analysis of clinical trial data. PT-141 is a synthetic peptide analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone ( $\alpha$ -MSH) and represents a novel approach by targeting the central nervous system to modulate sexual desire and arousal.[1][2][3]

#### **Mechanism of Action**

Unlike phosphodiesterase type 5 (PDE-5) inhibitors such as sildenafil (Viagra), which act on the vascular system to improve blood flow, PT-141 functions as a melanocortin receptor agonist.[2] [4] It primarily targets the MC3R and MC4R receptors in the hypothalamus, a region of the brain that regulates sexual arousal.[1][3][4] By stimulating these receptors, PT-141 is believed to modulate the neurochemical pathways that influence libido, including enhancing dopamine activity, which plays a critical role in sexual drive and reward.[4][5] This central nervous system focus allows PT-141 to influence the psychological components of arousal, not just the physical response.[4]





Click to download full resolution via product page

Caption: PT-141 mechanism of action in the central nervous system.

# Clinical Trial Data Meta-Analysis Efficacy in Women: Hypoactive Sexual Desire Disorder (HSDD)



The FDA's approval of bremelanotide (marketed as Vyleesi®) for premenopausal women with HSDD was largely based on the results of the two identical Phase 3 RECONNECT trials (Studies 301 and 302).[4][6][7] These trials demonstrated statistically significant improvements in sexual desire and a reduction in related distress.

Table 1: Summary of Efficacy Data from Phase 3 RECONNECT Studies in Premenopausal Women with HSDD

| Efficacy<br>Endpoint                        | Bremelanoti<br>de (1.75<br>mg) | Placebo | Net Change | P-value | Citation(s) |
|---------------------------------------------|--------------------------------|---------|------------|---------|-------------|
| Change in FSFI-Desire Domain Score          |                                |         |            |         |             |
| Study 301                                   | N/A                            | N/A     | 0.30       | <.001   | [6][7]      |
| Study 302                                   | N/A                            | N/A     | 0.42       | <.001   | [6][7]      |
| Integrated<br>Studies                       | N/A                            | N/A     | 0.35       | <.001   | [6][7]      |
| Change in FSDS-DAO Item 13 Score (Distress) |                                |         |            |         |             |
| Study 301                                   | N/A                            | N/A     | -0.37      | <.001   | [6][7]      |
| Study 302                                   | N/A                            | N/A     | -0.29      | =.005   | [6][7]      |
| Integrated<br>Studies                       | N/A                            | N/A     | -0.33      | <.001   | [6][7]      |

FSFI: Female Sexual Function Index; FSDS-DAO: Female Sexual Distress Scale-Desire/Arousal/Orgasm. Scores represent change from baseline to end-of-study.



#### **Efficacy in Men: Erectile Dysfunction (ED)**

PT-141 has also been evaluated for the treatment of ED, particularly in men who have an inadequate response to PDE-5 inhibitors.[8] Clinical studies have shown its potential to induce erections by acting on the central nervous system.

Table 2: Summary of Efficacy Data in Men with Erectile Dysfunction

| Study<br>Population                                     | PT-141 Dose &<br>Administration              | Key Efficacy<br>Outcome            | Result                                                                       | Citation(s) |
|---------------------------------------------------------|----------------------------------------------|------------------------------------|------------------------------------------------------------------------------|-------------|
| Healthy Male<br>Subjects                                | 0.3 to 10 mg<br>(Subcutaneou<br>s)           | Erectile<br>Response<br>(RigiScan) | Statistically significant response at doses >1.0 mg without VSS.             | [8]         |
| ED Patients<br>(Inadequate<br>Viagra<br>Response)       | 4 mg and 6 mg<br>(Subcutaneous)              | Erectile<br>Response<br>(RigiScan) | Statistically significant erectile response at both doses with VSS.          | [8]         |
| Healthy Males &<br>Viagra-<br>Responsive ED<br>Patients | >7 mg<br>(Intranasal)                        | Erectile<br>Response<br>(RigiScan) | Statistically significant response with onset at approx. 30 mins.            | [9]         |
| ED Patients<br>(Inadequate<br>Sildenafil<br>Response)   | N/A (Co-<br>administered<br>with Sildenafil) | Duration of<br>Erectile Activity   | Increased duration by an average factor of 5.3 compared to sildenafil alone. | [10]        |

VSS: Visual Sexual Stimulation.

### **Experimental Protocols**



#### **RECONNECT Phase 3 Trials (HSDD in Women)**

The RECONNECT studies were two identical, Phase 3, randomized, double-blind, placebo-controlled, multicenter clinical trials.[6][7]

- Objective: To evaluate the safety and efficacy of bremelanotide for treating premenopausal women with HSDD.[6][7]
- Participants: 1,267 premenopausal women with HSDD were randomized across the two studies.[6][7] The mean age was 39 years.[6][7]
- Intervention: Patients were randomized 1:1 to receive either bremelanotide 1.75 mg or a placebo, administered via subcutaneous injection on an as-needed basis for 24 weeks.[6][7]
- Endpoints: The co-primary efficacy endpoints were the change from baseline to the end of the study in the Female Sexual Function Index-desire domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) item 13 score.[6][7]





Click to download full resolution via product page

Caption: Workflow for the Phase 3 RECONNECT clinical trials.

#### **Trials in Men with Erectile Dysfunction**

Clinical trials evaluating PT-141 in men have used a randomized, placebo-controlled, crossover design.

 Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamic effects of PT-141.[8]



- Participants: Healthy male subjects and patients with ED, including those with an inadequate response to sildenafil.[8]
- Intervention: Subcutaneous or intranasal administration of PT-141 at various doses compared to placebo.[8][9]
- Endpoints: Erectile responses were objectively assessed by RigiScan, both in the presence and absence of visual sexual stimulation (VSS).[8][9]

### **Safety and Tolerability Profile**

Across multiple clinical trials, PT-141 has demonstrated a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) are related to tolerability and are typically mild to moderate in intensity.[7][11]

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs) in the RECONNECT Studies

| Adverse Event               | Bremelanotide<br>(1.75 mg) (%) | Placebo (%) | Citation(s) |
|-----------------------------|--------------------------------|-------------|-------------|
| Nausea                      | 40.0                           | 1.3         | [11]        |
| Flushing                    | 20.3                           | 0.3         | [11]        |
| Headache                    | 11.3                           | 1.9         | [11]        |
| Injection Site<br>Reactions | 13.0 (approx.)                 | N/A         | [10]        |

| Vomiting | 5.0 (approx.) | N/A |[10] |

Note: Data primarily from the RECONNECT studies in women. Adverse events are dose-dependent.[12]

## Comparison with Alternatives: PDE-5 Inhibitors

PT-141 and PDE-5 inhibitors represent two distinct therapeutic strategies for sexual dysfunction. The fundamental difference lies in their mechanism of action.



- PT-141 (Bremelanotide): A centrally-acting agent that modulates sexual desire in the brain via melanocortin pathways.[2] It is beneficial for individuals whose dysfunction stems from low libido rather than purely vascular issues.[5]
- PDE-5 Inhibitors (e.g., Sildenafil): Peripherally-acting agents that enhance nitric oxide pathways to increase blood flow to the genitals, facilitating a physical erection in the presence of sexual stimulation.[2] They do not directly affect sexual desire.[13]

Because they work through different biological pathways, there is potential for synergistic effects when used in combination, particularly for men who have an inadequate response to PDE-5 inhibitors alone.[1][10]



Click to download full resolution via product page

Caption: Logical comparison of PT-141 and PDE-5 inhibitor mechanisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. coastalpeptides.com [coastalpeptides.com]
- 2. bostonmedicalgroup.com [bostonmedicalgroup.com]



- 3. peptidesciences.com [peptidesciences.com]
- 4. swolverine.com [swolverine.com]
- 5. elementsarms.com [elementsarms.com]
- 6. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the safety, pharmacokinetics and pharmacodynamic effects of subcutaneously administered PT-141, a melanocortin receptor agonist, in healthy male subjects and in patients with an inadequate response to Viagra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind, placebo-controlled evaluation of the safety, pharmacokinetic properties and pharmacodynamic effects of intranasal PT-141, a melanocortin receptor agonist, in healthy males and patients with mild-to-moderate erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. healthon.com [healthon.com]
- 11. Bremelanotide for Treatment of Female Hypoactive Sexual Desire PMC [pmc.ncbi.nlm.nih.gov]
- 12. pinnaclepeptides.com [pinnaclepeptides.com]
- 13. elementsarms.com [elementsarms.com]
- To cite this document: BenchChem. [A Meta-Analysis of PT-141 (Bremelanotide) Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560285#meta-analysis-of-pt-1-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com